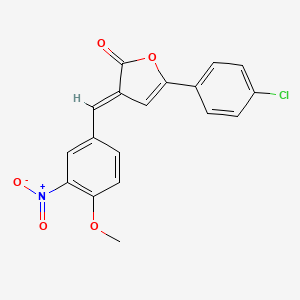![molecular formula C16H27NO B6031592 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a morpholine derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine is not fully understood. However, it is believed to exert its effects through the modulation of various biochemical pathways, including the inhibition of inflammatory mediators and the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various preclinical models. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory disorders and pain. Additionally, it has been investigated for its potential use in the treatment of cancer, as it exhibits antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine is its unique biochemical and physiological effects. This compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders and pain. Additionally, it exhibits antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain experimental settings.
Future Directions
There are several future directions for the investigation of 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further investigation into its mechanism of action and its potential use in the treatment of cancer is warranted. Finally, the development of novel analogs of this compound with improved solubility and potency may also be an area of interest for future research.
Synthesis Methods
The synthesis of 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-methanol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound.
Scientific Research Applications
The potential therapeutic applications of 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine have been investigated in various scientific studies. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in preclinical models. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-11-8-17(9-12(2)18-11)10-13-5-6-14-7-15(13)16(14,3)4/h5,11-12,14-15H,6-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGTRYRIUTDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CCC3CC2C3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6031527.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6031539.png)
![5-bromo-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B6031546.png)
![2-[(benzylideneamino)oxy]-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B6031553.png)



![4-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6031581.png)
![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![6-[({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B6031594.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
